azepan-1-yl[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
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Overview
Description
Azepan-1-yl[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone is a complex organic compound that features a unique combination of azepane, pyrazole, phenyl, oxazolo, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepan-1-yl[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and oxazolo-pyridine rings, followed by their functionalization and coupling.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Formation of Oxazolo-Pyridine Ring: This involves the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under basic conditions.
Coupling Reactions: The final step involves the coupling of the synthesized rings with azepane and phenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Azepan-1-yl[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of azepan-1-yl[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as indazole and triazole derivatives.
Oxazolo-Pyridine Derivatives: Compounds with similar heterocyclic structures, such as oxazolo[4,5-b]pyridine derivatives.
Uniqueness
Azepan-1-yl[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H25N5O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
azepan-1-yl-[6-(1-ethylpyrazol-3-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C24H25N5O2/c1-2-29-15-12-19(26-29)20-16-18(24(30)28-13-8-3-4-9-14-28)21-22(27-31-23(21)25-20)17-10-6-5-7-11-17/h5-7,10-12,15-16H,2-4,8-9,13-14H2,1H3 |
InChI Key |
HZRKHMAAZDFKRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=C2)C(=O)N4CCCCCC4)C(=NO3)C5=CC=CC=C5 |
Origin of Product |
United States |
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